molecular formula C8H12Cl3N3S B6610078 N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride CAS No. 2694745-52-1

N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride

Cat. No.: B6610078
CAS No.: 2694745-52-1
M. Wt: 288.6 g/mol
InChI Key: VKHBLGXFOFQFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’'-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a guanidine group attached to a propyl chain, which is further connected to a dichlorothiophene ring. The presence of the dichlorothiophene moiety imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’'-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’'-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’'-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the dichlorothiophene ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N’'-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine: Lacks the hydrochloride group but has similar properties.

    N’'-[3-(2,5-dichlorothiophen-3-yl)propyl]thiourea: Contains a thiourea group instead of guanidine.

    N’'-[3-(2,5-dichlorothiophen-3-yl)propyl]amine: Features an amine group instead of guanidine.

Uniqueness

N’'-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is unique due to its specific combination of the guanidine group and dichlorothiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3S.ClH/c9-6-4-5(7(10)14-6)2-1-3-13-8(11)12;/h4H,1-3H2,(H4,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHBLGXFOFQFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CCCN=C(N)N)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.